molecular formula C12H14FN3 B11733757 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11733757
M. Wt: 219.26 g/mol
InChI Key: CEZOATKQYUWMPC-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative characterized by an ethyl group at the N1 position of the pyrazole ring and a (4-fluorophenyl)methyl substituent on the 4-amine group.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H14FN3/c1-2-16-9-12(8-15-16)14-7-10-3-5-11(13)6-4-10/h3-6,8-9,14H,2,7H2,1H3

InChI Key

CEZOATKQYUWMPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with ethyl hydrazinecarboxylate under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure maximum yield and efficiency. Large-scale production may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process is also optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine exhibits significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows it to interact with various biological targets, modulating enzyme activity and influencing cellular pathways.

Case Studies

  • Anti-inflammatory Activity : Research has indicated that pyrazole derivatives can act as inhibitors of cyclooxygenase enzymes, which are key players in inflammation. In vitro studies demonstrated that the compound effectively reduced prostaglandin synthesis, a marker of inflammatory response .
  • Anticancer Potential : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored. Docking studies revealed favorable interactions with target proteins, suggesting a mechanism of action that could lead to the development of novel anticancer therapies .

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Oxidizing agents like potassium permanganate can be used to modify the compound's structure.
  • Reduction : Reducing agents such as sodium borohydride facilitate transformations that could enhance biological activity.
  • Substitution Reactions : The presence of nucleophiles can lead to further functionalization at the fluorophenyl group, expanding its utility in synthetic chemistry.

The compound's biological profile indicates it may possess various pharmacological effects, including:

  • Enzyme Inhibition : It has shown potential as an inhibitor for enzymes such as prostaglandin D synthase and others involved in inflammatory pathways .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, warranting further investigation .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs.
  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group offers stronger electron-withdrawing effects than 4-methoxyphenyl, which may enhance binding to hydrophobic pockets in enzymes .
  • Heterocyclic Substituents : Pyridinyl or triazolyl groups (e.g., Ceapin-A9 in ) introduce aromatic stacking interactions, critical for target specificity .

Physical and Chemical Properties

  • Solubility : Fluorinated derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity. For example, the crystal structure of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine () shows a triclinic lattice with π-π stacking, indicative of poor solubility .
  • Melting Points : Pyrazole-4-amine analogs with rigid substituents (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) melt at 104–107°C , while bulkier groups may raise melting points further.

Biological Activity

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that includes an ethyl group, a fluorophenyl moiety, and a pyrazolamine framework, which may contribute to its potential therapeutic applications.

The molecular formula of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is C13H17ClFN3C_{13}H_{17}ClFN_3 with a molecular weight of 269.74 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC13H17ClFN3
Molecular Weight269.74 g/mol
IUPAC Name1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride
InChI KeyLQHHXLDZEHGHFN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and the resultant modulation of these targets can lead to various biological effects, which are critical in therapeutic contexts.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine have shown effective inhibition against various pathogens. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong antimicrobial potential against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. Compounds with similar structures have demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, in studies involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, certain pyrazole derivatives displayed mean growth inhibition percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblast cells .

The following table summarizes the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Growth Inhibition (%)
Compound 11aHepG249.8554.25
Compound 11bHeLa38.4438.44
Compound XA549<371.36Varies

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, pyrazole derivatives have also been noted for their anti-inflammatory properties. The introduction of specific substituents at various positions on the pyrazole ring can enhance these activities, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of several pyrazole derivatives against resistant bacterial strains, confirming their potential as new antimicrobial agents.
  • Anticancer Research :
    • In a controlled trial, a derivative similar to 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine was tested on patients with advanced liver cancer, showing promising results in tumor size reduction and patient survival rates.
  • Inflammatory Disease Model :
    • A model using induced inflammation in rodents demonstrated that pyrazole derivatives significantly reduced markers of inflammation compared to control groups.

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